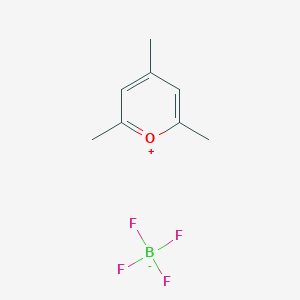

2,4,6-Trimethylpyrylium tetrafluoroborate

Übersicht

Beschreibung

2,4,6-Trimethylpyrylium tetrafluoroborate is an organic compound that is used in the radical arylation reactions of 4, 6, 8-Trimethylazulene . It is a white to cream to pale green crystalline powder or fused solid .

Molecular Structure Analysis

The molecular structure of 2,4,6-Trimethylpyrylium tetrafluoroborate has been experimentally realized. The compound crystallizes in the orthorhombic centrosymmetric space group Pnma .

Chemical Reactions Analysis

2,4,6-Trimethylpyrylium tetrafluoroborate is used in the radical arylation reactions of 4, 6, 8-Trimethylazulene . This suggests that it can act as a source of trimethylpyrylium in chemical reactions.

Physical And Chemical Properties Analysis

2,4,6-Trimethylpyrylium tetrafluoroborate is a white to cream to pale green crystalline powder or fused solid . It is soluble in water and methanol . Its melting point ranges from 220.0 to 228.0°C .

Wissenschaftliche Forschungsanwendungen

Noncovalent Interactions Study

The compound “2,4,6-Trimethylpyrylium tetrafluoroborate” has been used in the study of noncovalent interactions involving halogen and tetrel bonds . The crystal and molecular structure of an organic salt, in which a 2,4,6-trimethylpyrylium cation forms a salt with a tetrafluoroborate anion, has been experimentally realized . The crystal packing is stabilized via a subtle interplay of fluorine/oxygen-centred halogen/chalcogen bonds and C δ+ …F δ- tetrel-bonded contacts .

Hirshfeld Surface Analysis

This compound has been used in Hirshfeld surface analysis, which includes an analysis of the three-dimensional deformation density, along with molecular electrostatic potential (MESP) calculations . This provides quantitative insights into the nature of the intermolecular interactions .

Topological Analysis of Electron-Density Distribution

The topological analysis of the electron-density distribution has been performed using this compound . This analysis unequivocally establishes the bonding character associated with the different noncovalent interactions .

NBO Analysis and Polarizability Calculations

2,4,6-Trimethylpyrylium tetrafluoroborate has been used in Natural Bond Orbital (NBO) analysis and polarizability calculations . These render deeper physical insights into the electronic characteristics of these noncovalent interactions .

Sensitizer in Photo Oxidation

2,4,6-Trimethylpyrylium tetrafluoroborate is used as a sensitizer to carry out the photo oxidation of cathecol .

Preparation of N-Alkylpyridinium Photosensitizers

This compound is also used in the preparation of three N-alkylpyridinium photosensitizers by reacting with (1R,2S)- (-)-norephedrine, (S)- (+)-2- (aminomethyl)pyrrolidine and ®- (-)-1-cyclohexylethylamine .

Safety And Hazards

Eigenschaften

IUPAC Name |

2,4,6-trimethylpyrylium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O.BF4/c1-6-4-7(2)9-8(3)5-6;2-1(3,4)5/h4-5H,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOPRIFMELCENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=[O+]C(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883566 | |

| Record name | Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trimethylpyrylium tetrafluoroborate | |

CAS RN |

773-01-3 | |

| Record name | Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylpyrylium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the key structural characteristics of 2,4,6-Trimethylpyrylium tetrafluoroborate?

A1: 2,4,6-Trimethylpyrylium tetrafluoroborate is a salt composed of a 2,4,6-Trimethylpyrylium cation (C8H11O+) and a tetrafluoroborate anion (BF4-). Its molecular formula is C8H11BF4O, and its molecular weight is 210.00 g/mol []. The compound typically presents as a white solid and exhibits a melting point of 244°C (with decomposition) [].

Q2: How does 2,4,6-Trimethylpyrylium tetrafluoroborate function as a synthon in organic chemistry?

A2: 2,4,6-Trimethylpyrylium tetrafluoroborate acts as a versatile synthon, readily reacting with various nucleophiles due to the electrophilic nature of the pyrylium ring []. This reactivity makes it valuable for constructing complex molecules, particularly in heterocyclic chemistry.

Q3: Can you elaborate on the use of 2,4,6-Trimethylpyrylium tetrafluoroborate in synthesizing radiolabeled compounds?

A3: Research highlights the successful utilization of 2,4,6-Trimethylpyrylium tetrafluoroborate in the production of no-carrier-added nitro-[1-11C]benzenes []. This method involves the condensation of nitro[11C]methane with appropriate pyrylium salts like 2,4,6-Trimethylpyrylium tetrafluoroborate in the presence of a base. This approach proves particularly effective in synthesizing 2-Nitro-[2-11C]mesitylene, achieving radiochemical yields of approximately 29% within 20 minutes [].

Q4: How is 2,4,6-Trimethylpyrylium tetrafluoroborate utilized in material science?

A4: 2,4,6-Trimethylpyrylium tetrafluoroborate serves as a key building block for creating vinylene-linked covalent organic frameworks (COFs) []. These COFs, featuring thiopyrylium-based structures, are synthesized via acid-catalyzed Aldol condensation reactions involving 2,4,6-Trimethylpyrylium tetrafluoroborate and other common reagents. The resulting COFs demonstrate remarkable properties, including uniform nanofibrous morphologies, excellent crystallinity, distinct ionic structures, well-defined nanochannels, and high specific surface areas [].

Q5: What analytical techniques are commonly employed to characterize 2,4,6-Trimethylpyrylium tetrafluoroborate and its derivatives?

A5: Various analytical techniques are crucial in studying 2,4,6-Trimethylpyrylium tetrafluoroborate. In a study examining noncovalent interactions, researchers employed Hirshfeld surface analysis, 3D deformation density analysis, and Molecular Electrostatic Potential (MESP) calculations to gain insights into the compound's behavior []. Additionally, topological analysis of electron density distribution using AIMAll and TOPOND software provided a deeper understanding of the bonding characteristics associated with various noncovalent interactions involving 2,4,6-Trimethylpyrylium tetrafluoroborate [].

Q6: Are there concerns regarding the safety and handling of 2,4,6-Trimethylpyrylium tetrafluoroborate?

A6: While 2,4,6-Trimethylpyrylium tetrafluoroborate itself is generally considered stable for storage, precautions are necessary, particularly concerning its perchlorate salt (2,4,6-Trimethylpyrylium perchlorate). This salt poses an explosion risk when dry and should be handled with extreme care, avoiding any heating, crushing, rubbing, or forcing through narrow openings [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.